![molecular formula C16H18F3NO2 B2654045 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide CAS No. 1428364-71-9](/img/structure/B2654045.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug . The compound also contains a phenoxy group and a pivalamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-yne chain and a pivalamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating phenoxy group . The alkyne could potentially undergo addition reactions, and the amide could participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Acceleration of Chemical Reactions
Research indicates significant acceleration of the Baylis-Hillman reaction in polar solvents, highlighting the dominant role of hydrogen bonding over hydrophobic effects. This work extends to various aldehyde electrophiles and showcases the optimization of amine catalysts for enhanced reaction rates (Aggarwal et al., 2002).
Advances in Lithiation Techniques
Studies on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds have been shown to produce substituted derivatives through regioselective lithiation, offering a pathway to synthesize complex molecules with high yields. This research underscores the nuanced control over lithiation sites, facilitating the creation of novel structures (Smith et al., 2013).
Development of Organosoluble Polyimides
New aromatic diamines, including those with trifluoromethyl groups in the side chain, have been synthesized for the preparation of polyimides through a one-step high-temperature polycondensation method. These polyimides exhibit good solubility in strong organic solvents, high glass-transition temperatures, and good thermal stability, opening avenues for applications in electronics and aerospace industries (Liu et al., 2002).
Synthesis of Trifluoromethyl-Substituted Pyridinol Derivatives
Research into the synthesis of trifluoromethyl-substituted pyridinol derivatives through the treatment of iminoallene with trifluoroacetic acid has been explored. This work has led to an understanding of the mechanisms behind the formation of enamides and pyridinols, contributing to the field of organic synthesis and potentially impacting the development of pharmaceuticals and agrochemicals (Flögel et al., 2004).
Innovative Polyimide Films
Investigations into the properties of colorless and transparent polyimide films using various diamine monomers have been conducted to understand their thermal, mechanical, optical, and solubility properties. This research is crucial for the advancement of materials with specific applications in optoelectronics and flexible electronics, where material properties such as optical transparency and low dielectric constants are critical (Jeon et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-15(2,3)14(21)20-9-4-5-10-22-13-8-6-7-12(11-13)16(17,18)19/h6-8,11H,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWVNIGVIQXIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.